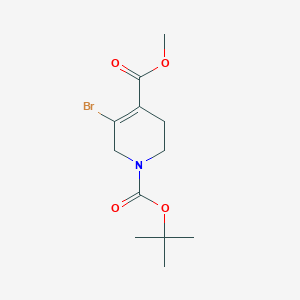
Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl) 4-methyl 5-bromo-3,6-dihydropyridine-1,4(2H)-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of tert-butyl, methyl, and bromo substituents on the dihydropyridine ring can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl) 4-methyl 5-bromo-3,6-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific substituents (tert-butyl, methyl, and bromo) can be introduced through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl) 4-methyl 5-bromo-3,6-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Halogen exchange or nucleophilic substitution at the bromo position.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study calcium channel function.
Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 4-methyl 5-bromo-3,6-dihydropyridine-1,4(2H)-dicarboxylate likely involves interaction with calcium channels in biological systems. The compound may bind to the channels, inhibiting calcium ion influx and thereby affecting cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
1-(tert-butyl) 4-methyl 5-bromo-3,6-dihydropyridine-1,4(2H)-dicarboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group may enhance its lipophilicity, while the bromo substituent can serve as a handle for further functionalization.
Properties
Molecular Formula |
C12H18BrNO4 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-bromo-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h5-7H2,1-4H3 |
InChI Key |
FOGGPZCCSUMZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















